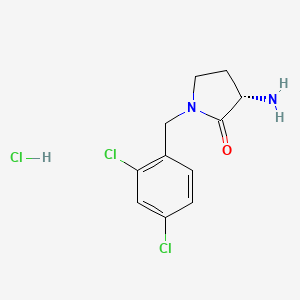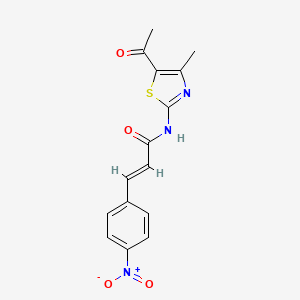![molecular formula C14H10ClN3O2 B2745759 4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354704-59-8](/img/structure/B2745759.png)
4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” is a complex organic compound. It contains a pyridinecarboxylic acid group, which is a monocarboxylic derivative of pyridine . The compound also includes a pyrazolo[3,4-b]pyridine moiety, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The pyridinecarboxylic acid group contributes to the polarity of the molecule . The pyrazolo[3,4-b]pyridine moiety adds to the aromaticity and stability of the molecule .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo various chemical reactions. For instance, the carboxylic acid group can participate in esterification, amidation, and other acid-base reactions . The pyrazolo[3,4-b]pyridine moiety can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of a carboxylic acid group would make the compound acidic and polar . The aromatic rings would contribute to the compound’s stability and possibly its color .Future Directions
The compound “4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid” and its derivatives could be explored for their potential biological activities. Given the observed efficacy of similar compounds in reducing blood glucose levels , this compound could be investigated for potential applications in the treatment of diabetes and related disorders.
properties
IUPAC Name |
4-(3-chlorophenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-18-13-11(12(17-18)14(19)20)10(5-6-16-13)8-3-2-4-9(15)7-8/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUWJQQJKJJPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

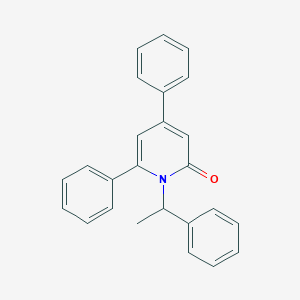

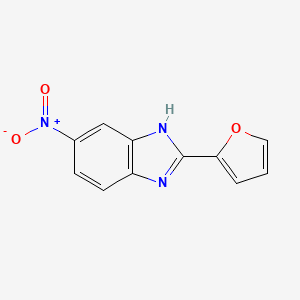

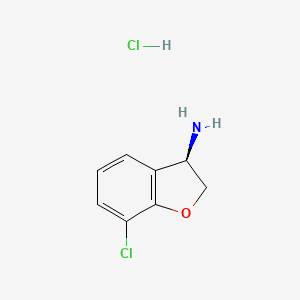
![(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide](/img/structure/B2745686.png)
![tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate](/img/structure/B2745687.png)
![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)

